3-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a butylcyclohexane carboxylate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate, can be approached through various methods. One common method involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . Another method uses the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts . These reactions typically occur in aqueous environments and can be facilitated by microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Tetrazole rings can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate involves its interaction with biological targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, allowing the compound to penetrate cell membranes and exert its effects . The specific molecular targets and pathways involved depend on the biological activity being investigated, such as antibacterial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar biological activities.
5-Phenyltetrazole: Another tetrazole derivative known for its high acidic nature and resonance stabilization.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with high thermal stability and density, used in material science.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate stands out due to its combination of a tetrazole ring with a butylcyclohexane carboxylate moiety, which may confer unique properties in terms of stability, solubility, and biological activity .
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-5-14-8-10-15(11-9-14)18(23)24-17-7-4-6-16(12-17)22-13-19-20-21-22/h4,6-7,12-15H,2-3,5,8-11H2,1H3 |
InChI Key |
VOOMWZLMJARZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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